Predicted Kinase Selectivity Fingerprint: Multi-Target Computational Profiling Versus Des-Methyl and Benzamide Analogs
Computational target predictions from the ZINC database (ChEMBL 20-derived) reveal a distinctive multi-kinase interaction profile for this compound that differentiates it from its closest structural analogs. The compound exhibits predicted pKi values of 5.05 (PIM1), 6.77 (DYRK1A), 6.49 (CLK1), and 7.21 (DYRK2), with ligand efficiency values ranging from 0.29 to 0.42 [1]. This profile—particularly the ~10-fold predicted affinity window between PIM1 (pKi 5.05, ~8.9 µM equivalent) and DYRK2 (pKi 7.21, ~62 nM equivalent)—suggests a degree of intra-kinome selectivity that is structurally encoded by the combination of the N1-methyl-6-oxo-dihydropyridazine core and the 4-phenoxyphenyl amide. In contrast, N-(4-phenoxyphenyl)benzamide SPAK inhibitors (e.g., compound 20l with SPAK IC₅₀ = 0.32 µM) represent a distinct chemotype where the benzamide scaffold directs selectivity toward the STE20 kinase family rather than the DYRK/CLK/PIM families [2]. No comparable multi-kinase computational profiling data are publicly available for the des-methyl analog (CAS 848729-40-8), making the predicted selectivity fingerprint of this compound the only available basis for kinase-target prioritization among close analogs.
| Evidence Dimension | Predicted kinase binding affinity (pKi) across multiple targets |
|---|---|
| Target Compound Data | PIM1 pKi 5.05 (L.E. 0.29); DYRK1A pKi 6.77 (L.E. 0.39); CLK1 pKi 6.49 (L.E. 0.38); DYRK2 pKi 7.21 (L.E. 0.42) |
| Comparator Or Baseline | N-(4-phenoxyphenyl)benzamide compound 20l: SPAK IC₅₀ = 0.32 µM (no reported PIM1/DYRK/CLK activity); des-methyl analog (CAS 848729-40-8): no multi-kinase profiling data available |
| Quantified Difference | DYRK2 predicted affinity ~10-fold higher than PIM1 within the same compound; kinase family selectivity fundamentally divergent from benzamide-series SPAK inhibitors |
| Conditions | Computational predictions based on ChEMBL 20 database; SPAK IC₅₀ determined via in vitro kinase assay (Eurofins/Reaction Biology format) |
Why This Matters
For kinase-focused screening cascades, the predicted DYRK/CLK family bias provides a testable hypothesis for target deconvolution that is not available from unprofiled analogs, enabling rational procurement decisions when selecting compounds for kinase-panel screening.
- [1] ZINC15 Database. ZINC000072110327 Activity Predictions: PIM1 pKi 5.05 (L.E. 0.29), DYRK1A pKi 6.77 (L.E. 0.39), CLK1 pKi 6.49 (L.E. 0.38), DYRK2 pKi 7.21 (L.E. 0.42). ChEMBL 20-based computational predictions. View Source
- [2] Kikuchi E, et al. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling. Bioorganic & Medicinal Chemistry Letters. 2020; 30(17): 127408. Compound 20l: SPAK IC₅₀ = 0.32 µM. View Source
